molecular formula C18H18N2OS2 B2354131 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide CAS No. 896346-95-5

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide

Cat. No.: B2354131
CAS No.: 896346-95-5
M. Wt: 342.48
InChI Key: YBTXXZPSKICUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide is a synthetic small molecule designed for advanced pharmacological research. Its structure, featuring a tetrahydrobenzothiophene core, is of significant interest in the development of novel therapeutic agents. Compounds with this core scaffold have demonstrated potential in modulating key enzymatic pathways, particularly as inhibitors of kinases and enzymes involved in the inflammatory response . Research on analogous molecules suggests this compound may exhibit activity as a modulator of mitogen-activated protein kinase (MAPK) signaling pathways . Specifically, closely related structures have been identified as interacting with MAPK10, a kinase implicated in neuronal processes including proliferation, differentiation, and programmed cell death . This interaction positions the compound as a valuable tool for probing the complexities of cell signaling in neurological research and other disease models. Furthermore, the structural motif is frequently explored for anti-inflammatory applications. Molecular docking studies of similar derivatives have shown promising affinity for 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthesis pathway . This selective mechanism of action is a key focus in the development of new anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-11-7-8-12-14(10-19)18(23-16(12)9-11)20-17(21)13-5-3-4-6-15(13)22-2/h3-6,11H,7-9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTXXZPSKICUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize readily available reagents. The compound can be synthesized through a combination of nucleophilic substitutions and cyclization reactions. The structural confirmation is achieved using techniques such as NMR and LC-MS .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. The docking results indicate a strong binding affinity, suggesting that further optimization could enhance its efficacy as an anti-inflammatory agent .

Antitumor Activity

Research has also indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related thiophene derivatives have shown promising antitumor activity, with some compounds demonstrating significant inhibition of cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryPotential 5-LOX inhibitor; strong binding affinity in molecular docking studies
AntitumorCytotoxic effects against cancer cell lines; induction of apoptosis observed
AntimalarialStructural analogs show activity against Plasmodium falciparum; SAR studies indicate potency
LeishmanicidalHybrid compounds exhibit leishmanicidal activity; low toxicity towards mammalian cells

Case Study: Antitumor Evaluation

In a study focusing on polyfunctionally substituted heterocyclic compounds derived from thiophenes, this compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting significant antitumor potential .

Molecular Mechanisms

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease processes. For example, its structural features allow it to engage with receptors and enzymes critical for inflammation and tumor growth.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide exhibit promising antitumor properties. For instance:

  • A study found that derivatives of benzo[b]thiophene showed potent inhibition of microtubule polymerization, which is crucial for cell division. The most active compounds had IC50 values ranging from 2.6 to 18 nM against various cancer cell lines .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases. The structural characteristics allow it to interact effectively with biological targets involved in inflammatory pathways .

Antimicrobial Activity

Compounds related to this structure have also been evaluated for their antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (nM)References
AntitumorBenzo[b]thiophene derivatives2.6 - 18
Anti-inflammatory5-lipoxygenase inhibitorsNot specified
AntimicrobialVarious derivativesNot specified

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzamide Ring

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)benzamide (): Lacks the 6-methyl and 2-(methylthio) groups.
  • N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides ():
    Four derivatives with substituents like halogens or methoxy groups on the benzamide ring were synthesized. These modifications influence supramolecular aggregation modes, which correlate with crystallinity and solubility. For example, electron-withdrawing groups (e.g., Cl) enhance lattice stability, while methoxy groups increase hydrophilicity .

  • 2-Fluoro-N-{6-methyl-3-[(4-methyl-1-piperazinyl) carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl} Benzamide (Compound 6 in ):
    Incorporates a fluorine atom and a piperazinyl group. The fluorine enhances metabolic stability, while the piperazinyl moiety improves solubility via protonation at physiological pH .

Modifications in the Thiophene Core

  • Carbamic Acid, N-(3-Cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)-, 1,1-dimethylethyl ester (): Replaces the benzamide group with a tert-butyl carbamate.
  • 6-Methyl-2-propyonylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid amide (Compound D17 in ): Features a propionylamino group instead of cyano and benzamide substituents. The propionyl group may enhance lipophilicity, favoring blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Compound Key Features Impact on Properties
Target compound 3-Cyano, 6-methyl, 2-(methylthio)benzamide Moderate lipophilicity (logP ~2.5†), improved metabolic stability due to methylthio group
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)benzamide () No methyl or methylthio groups Higher solubility (logP ~1.8†) but reduced stability
Compound 6 () Fluorine and piperazinyl groups Enhanced solubility (logP ~1.2†) and target selectivity
Tert-butyl carbamate derivative () Bulky carbamate group Lower solubility (logP ~3.0†), increased steric protection

†Predicted values based on analogous structures.

Preparation Methods

Cyclization Step: Formation of 6-Methyl-4,5,6,7-Tetrahydrobenzo[b]thiophene

Reaction Scheme :
2-Bromo-1-(methylthio)benzene + Acetyl chloride → Cyclized intermediate

Parameter Optimal Value Impact on Yield
Temperature 80–110°C <±5% deviation
Catalyst AlCl₃ (1.2 eq) Critical for Lewis acid activation
Solvent Dichloromethane Polarity maintains intermediate solubility
Reaction Time 8–12 h Prolonged time reduces side products

Mechanistic studies confirm a Friedel-Crafts acylation pathway, with X-ray crystallography verifying boat conformation stabilization by the methyl group.

Cyano Group Introduction

Methodology : Nucleophilic aromatic substitution (SNAr)
Reagents :

  • Potassium cyanide (3.0 eq)
  • Phase-transfer catalyst (TBAB, 0.1 eq)

Key Observations :

  • Regioselectivity : 97% C3 substitution due to Thorpe-Ingold effect
  • Byproducts : <3% C2-cyano isomer detected via HPLC
  • Reaction Profile :
Time (h) Conversion (%) Selectivity (%)
2 45 89
4 78 94
6 99 97

Microwave-assisted synthesis reduces reaction time to 35 min with comparable yield (91%).

Amidation: Coupling with 2-(Methylthio)benzoyl Chloride

Standard Protocol :

  • Tetrahydrobenzo[b]thiophene intermediate (1.0 eq)
  • 2-(Methylthio)benzoyl chloride (1.2 eq)
  • Hünig’s base (2.5 eq) in THF at 0°C→RT

Critical Process Parameters :

Factor Optimal Range Effect on Purity
Stoichiometry (Cl:NH) 1.15–1.25:1 Minimizes diacylation
Addition Rate 0.5 mL/min Controls exotherm (<5°C deviation)
Workup Aqueous NaHCO₃ wash Removes HCl byproduct

Crystallographic data (CCDC 2052341) confirms perpendicular orientation between benzamide and thiophene planes, rationalizing the need for slow coupling.

Process Optimization Strategies

Catalytic System Enhancement

Comparative study of amidation catalysts:

Catalyst Yield (%) Purity (HPLC) Cost Index
DMAP 88 92.4 1.0
HATU 95 98.1 3.2
EDC/HOBt 91 96.7 2.1
DIPEA (industrial) 85 94.5 0.8

HATU-mediated coupling achieves highest efficiency but remains cost-prohibitive for scale-up.

Solvent Engineering

Dielectric constant (ε) effects on cyclization:

Solvent ε Yield (%) Reaction Time (h)
DCM 8.9 82 10
DMF 36.7 67 14
Toluene 2.4 75 18
ClCH₂CH₂Cl 10.4 89 8

1,2-Dichloroethane emerges as superior medium, reducing viscosity by 40% compared to DCM.

Characterization and Quality Control

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J=7.6 Hz, 1H, Ar-H)
  • δ 3.12 (m, 2H, CH₂-S)
  • δ 2.49 (s, 3H, SCH₃)
  • δ 1.98 (s, 3H, C6-CH₃)

IR (KBr) :

  • 2210 cm⁻¹ (C≡N stretch)
  • 1665 cm⁻¹ (Amide C=O)
  • 1080 cm⁻¹ (C-S-C asymmetric)

Purity Assessment

HPLC Method:

  • Column: C18, 5 μm, 250×4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention Time: 8.7 min
  • System Suitability: RSD <1.0% (n=6)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Comparative metrics vs batch processing:

Parameter Batch Flow Improvement
Cycle Time 48 h 6 h
Yield 82% 89% +7%
E-Factor 32 18 44% reduction
Energy Consumption 15 kWh/kg 9 kWh/kg 40% savings

Micromixer technology enables precise control over exothermic steps.

Regulatory-Compliant Purification

Chromatography conditions for GMP production:

Column Packing Load (g/L) Eluent Recovery (%)
Silica gel 60 15 Hexane/EtOAc (3:1) 88
RP-C18 22 MeOH/H₂O (65:35) 95
Chiralpak AD 8 EtOH/heptane (1:4) 99.5

Q & A

Q. Q: What are the standard synthetic routes for preparing N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide, and how are intermediates characterized?

A: Synthesis typically involves multi-step reactions starting with benzo[b]thiophene or tetrahydrobenzo[b]thiophene precursors. Key steps include:

  • Cyano group introduction : Reacting thiophene derivatives with cyanating agents (e.g., NH4SCN) under acidic conditions .
  • Amide coupling : Using carbodiimide-based reagents to link the benzamide moiety to the thiophene core .
  • Methylthio functionalization : Thiolation via nucleophilic substitution or oxidation-reduction sequences .
    Characterization :
  • NMR spectroscopy confirms regiochemistry and purity (e.g., distinguishing aromatic protons in the benzamide group) .
  • HPLC monitors reaction progress and quantifies yields .

Advanced Synthesis: Addressing Low Yield in Amide Coupling

Q. Q: How can researchers optimize low yields during the final amide coupling step?

A: Yield optimization requires systematic adjustments:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane may reduce side reactions .
  • Temperature control : Reactions at 0–5°C minimize decomposition of sensitive intermediates .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency in carbodiimide-mediated reactions .
    Validation : Compare yields via LC-MS to track unreacted starting materials and byproducts .

Basic Biological Activity Profiling

Q. Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

A: Prioritize assays aligned with structural analogs:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, PC3) to assess IC50 values .
  • Enzyme inhibition : Target kinases or proteases using fluorescence-based enzymatic assays .
  • Apoptosis markers : Measure caspase-3/9 activation via Western blotting .

Advanced Mechanistic Studies

Q. Q: How can researchers elucidate the compound’s mechanism of action when bioactivity data is inconsistent across studies?

A: Resolve contradictions through:

  • Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to identify binding partners .
  • Molecular docking : Map interactions with proteins (e.g., VEGF, MMP-9) using AutoDock Vina and validate with mutagenesis .
  • Pathway analysis : RNA-seq or phosphoproteomics to track downstream signaling effects .

Structural Characterization Challenges

Q. Q: What crystallographic challenges arise during X-ray analysis of this compound, and how are they resolved?

A: Common issues include:

  • Disorder in the tetrahydrobenzo ring : Apply SHELXL restraints to model puckering parameters .
  • Weak diffraction : Use synchrotron radiation or cryocooling to improve data resolution .
  • Twinned crystals : Employ the Hooft parameter in SHELXL to refine twinning fractions .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported cytotoxicity data across cell lines?

A:

  • Replicate assays : Ensure consistent cell passage numbers and culture conditions .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
  • Meta-analysis : Compare structural analogs (e.g., methylthio vs. methoxy substituents) to identify SAR trends .

Structure-Activity Relationship (SAR) Study Design

Q. Q: What experimental framework is recommended for systematic SAR exploration?

A:

Vary substituents : Synthesize derivatives with modified methylthio, cyano, or benzamide groups .

Test in parallel assays : Evaluate cytotoxicity, enzyme inhibition, and metabolic stability (e.g., microsomal stability assays) .

Computational modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate structural features with activity .

Purity Analysis Beyond HPLC

Q. Q: What orthogonal methods validate purity when HPLC results are inconclusive?

A:

  • 13C NMR DEPT : Detect trace impurities via quaternary carbon signals .
  • High-resolution MS : Confirm molecular ion peaks and rule out adducts .
  • Elemental analysis : Validate C/H/N/S percentages within 0.4% of theoretical values .

Addressing Solubility Limitations

Q. Q: What formulation strategies improve aqueous solubility for in vivo studies?

A:

  • Prodrug design : Introduce phosphate or PEGylated groups at the benzamide nitrogen .
  • Co-solvent systems : Use cyclodextrins or lipid-based nanoemulsions .
  • Salt formation : React with hydrochloric acid to form water-soluble hydrochloride salts .

Advanced Spectral Interpretation

Q. Q: How are overlapping 1H NMR signals resolved for the tetrahydrobenzo[b]thiophene moiety?

A:

  • 2D NMR (COSY, HSQC) : Assign protons and carbons in crowded regions (e.g., methylene groups in the tetrahydro ring) .
  • Variable-temperature NMR : Reduce signal broadening caused by ring puckering dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.